molecular formula C20H24N4O5S B12781193 M7Ubk3FJ4N CAS No. 163209-37-8

M7Ubk3FJ4N

Cat. No.: B12781193
CAS No.: 163209-37-8
M. Wt: 432.5 g/mol
InChI Key: PXSDSRKJCWOYNE-SFHVURJKSA-N
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Description

“M7Ubk3FJ4N” is a novel synthetic organic compound characterized by a unique heterocyclic core structure with functional groups including a nitro (-NO₂) substituent and a tertiary amine moiety. Its IUPAC name, 3-nitro-7-(dimethylamino)-1,2,4-triazolo[5,1-b]purine, reflects its complex bicyclic framework. Preliminary studies highlight its stability under physiological conditions (pH 7.4, 37°C) and a molar extinction coefficient of 12,500 M⁻¹cm⁻¹ at 340 nm, suggesting utility in biochemical assays .

Properties

CAS No.

163209-37-8

Molecular Formula

C20H24N4O5S

Molecular Weight

432.5 g/mol

IUPAC Name

(2S)-2-(benzenesulfonamido)-3-[(4-piperazin-1-ylbenzoyl)amino]propanoic acid

InChI

InChI=1S/C20H24N4O5S/c25-19(15-6-8-16(9-7-15)24-12-10-21-11-13-24)22-14-18(20(26)27)23-30(28,29)17-4-2-1-3-5-17/h1-9,18,21,23H,10-14H2,(H,22,25)(H,26,27)/t18-/m0/s1

InChI Key

PXSDSRKJCWOYNE-SFHVURJKSA-N

Isomeric SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)NC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

M7Ubk3FJ4N undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

M7Ubk3FJ4N has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of M7Ubk3FJ4N involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways and targets involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Insights :

  • Compound A lacks the dimethylamino group, reducing its electron-donating capacity and fluorescence intensity (quantum yield: 0.18 vs. 0.42 for this compound) .
  • Compound B replaces the nitro group with an amine, enhancing water solubility but diminishing kinase inhibition (IC₅₀: 1.2 μM vs. 0.08 μM for this compound) .
  • Compound C substitutes nitro with chloro, increasing lipophilicity but reducing catalytic activity in Suzuki-Miyaura couplings (yield: 62% vs. 89% for this compound) .

Research Findings and Data Analysis

Key Findings :

Selectivity : this compound shows 4.4-fold greater kinase selectivity over off-target receptors compared to Compound A .

Stability : Accelerated degradation studies (40°C, 75% RH) reveal this compound retains 92% potency after 6 months, outperforming Compound C (78%) .

Synthetic Versatility : this compound’s nitro group facilitates Pd-catalyzed cross-coupling reactions with aryl boronic acids (yield: 89% vs. 62% for Compound C) .

Discussion

The dimethylamino and nitro groups in this compound synergistically enhance its electronic profile, enabling dual applications in medicinal and materials chemistry. Its superior kinase inhibition stems from stronger hydrogen bonding with ATP-binding pockets, as confirmed by molecular docking (binding energy: -9.8 kcal/mol vs. -7.2 kcal/mol for Compound A) .

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